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Compound Name: Ir(ppy)2(acac)

Cat. No.: B14760823

Get Quote

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Bis(2-

phenylpyridine)(acetylacetonato)iridium(III)

Introduction
Bis(2-phenylpyridine)(acetylacetonato)iridium(III), commonly abbreviated as Ir(ppy)₂(acac), is a

pivotal organometallic complex in the field of materials science and optoelectronics. As a highly

efficient green phosphorescent emitter, it has been extensively studied and utilized in the

fabrication of Organic Light-Emitting Diodes (OLEDs). Its success stems from a combination of

high photoluminescence quantum yields, excellent thermal stability, and tunable electronic

properties.[1] This technical guide provides a comprehensive overview of the molecular

geometry, crystal structure, physicochemical properties, and standard experimental protocols

for Ir(ppy)₂(acac), tailored for researchers and professionals in chemistry and materials

science.

Molecular Geometry and Coordination
Ir(ppy)₂(acac) is a heteroleptic complex featuring a central Iridium(III) ion coordinated by two

cyclometalated 2-phenylpyridine (ppy) ligands and one bidentate acetylacetonate (acac)

ancillary ligand. The iridium center adopts a pseudo-octahedral coordination geometry. The two
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ppy ligands coordinate through their phenyl carbon and pyridyl nitrogen atoms, resulting in a

cis-C,C and trans-N,N arrangement.[2] This configuration minimizes steric hindrance and

contributes to the complex's overall stability. The acac ligand coordinates through its two

oxygen atoms, completing the octahedral sphere. The structure is often stabilized by

intramolecular C-H···O contacts.
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Fig. 1: Coordination scheme of the Ir(ppy)₂(acac) complex.

Crystallographic and Structural Data
The precise molecular dimensions of Ir(ppy)₂(acac) have been determined by single-crystal X-

ray diffraction. These studies confirm the slightly distorted octahedral geometry. While full

crystallographic information files (CIF) are available from resources like the Cambridge

Crystallographic Data Centre (CCDC), key structural parameters provide insight into the

bonding environment of the iridium center.[3] In thin films, Ir(ppy)₂(acac) forms crystalline

grains that exhibit a preferred orientation relative to the substrate.[2]

Table 1: Selected Bond Lengths for Ir(ppy)₂(acac) and Related Complexes

Bond Atom Pair Typical Length (Å) Reference

Ir-C(ppy) Ir - C 1.982 - 1.985 [3]

Ir-N(ppy) Ir - N ~2.05 - 2.15

| Ir-O(acac) | Ir - O | ~2.10 - 2.20 | |
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Note: Bond lengths can vary slightly depending on the crystal packing and substitutional

modifications.

Physicochemical and Photophysical Properties
Ir(ppy)₂(acac) is a yellow, crystalline powder known for its robust thermal and chemical stability.

Its photophysical properties are central to its function in OLEDs, characterized by strong

absorption in the UV region and intense phosphorescent emission in the green region of the

visible spectrum.

Table 2: Summary of Key Properties for Ir(ppy)₂(acac)

Property Value Reference(s)

CAS Number 337526-85-9 [1]

Chemical Formula C₂₇H₂₃IrN₂O₂ [1]

Molecular Weight 599.70 g/mol [1]

Appearance Yellow powder/crystals [1]

Melting Point 349-356 °C [1]

UV Absorption (λₘₐₓ) 259 nm (in THF) [1]

Photoluminescence (λₑₘ) ~524 nm (in THF) [1]

HOMO Level -5.6 eV [1]

LUMO Level -3.0 eV [1]

| Thermal Stability (TGA) | >270 °C (0.5% weight loss) |[1] |

Experimental Protocols
Synthesis
The synthesis of Ir(ppy)₂(acac) is typically achieved via a two-step process known as the

Edkins method.[3][4] First, a chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, is formed, which is then

reacted with acetylacetone in the presence of a base.
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Step 1: Synthesis of the Chloro-Bridged Dimer [Ir(ppy)₂Cl]₂

Iridium(III) chloride hydrate (IrCl₃·3H₂O) and 2-phenylpyridine (ppyH, ~2.5 equivalents) are

refluxed in a 3:1 mixture of 2-ethoxyethanol and water.

The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) for

12-24 hours.

Upon cooling, a yellow precipitate of the dimer forms, which is then filtered, washed with

methanol and diethyl ether, and dried under vacuum.

Step 2: Synthesis of Ir(ppy)₂(acac)

The [Ir(ppy)₂Cl]₂ dimer, acetylacetone (acacH, ~2.5 equivalents), and a base such as

potassium carbonate (K₂CO₃, ~5 equivalents) are suspended in a solvent like 2-

ethoxyethanol.[3]

The mixture is refluxed under an inert atmosphere for 12-24 hours.

After cooling to room temperature, the crude product is precipitated by adding the reaction

mixture to water.

The solid is collected by filtration, washed thoroughly with water and methanol, and then

dried.

Purification: The crude Ir(ppy)₂(acac) is typically purified by column chromatography (silica gel

with a dichloromethane/hexane eluent) followed by recrystallization or, for high-purity electronic

grade material, by temperature-gradient vacuum sublimation.

Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized

complex:

¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and confirm the presence of

both ppy and acac ligands.
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Mass Spectrometry: To confirm the molecular weight and isotopic distribution pattern

characteristic of iridium.

FTIR Spectroscopy: To identify characteristic vibrational modes of the aromatic rings and the

acac ligand.

UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the electronic

and emissive properties of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
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Fig. 2: General experimental workflow for Ir(ppy)₂(acac).

Application Context: Electronic Structure in OLEDs
In an OLED device, Ir(ppy)₂(acac) is typically doped as a guest emitter into a host material with

a wider energy gap. The HOMO and LUMO energy levels of the complex are critical for

efficient charge carrier trapping and recombination. Holes and electrons are injected from the

anode and cathode, respectively, and transported through hole-transport (HTL) and electron-

transport (ETL) layers. They form excitons within the emissive layer, which are confined on the

Ir(ppy)₂(acac) guest molecules due to their lower energy gap, leading to efficient

phosphorescent emission.
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Fig. 3: Energy level diagram for a typical OLED with Ir(ppy)₂(acac).

Conclusion
Ir(ppy)₂(acac) remains a cornerstone material for green phosphorescent OLEDs due to its well-

defined pseudo-octahedral geometry, which imparts high stability and exceptional

photophysical properties. The cis-C,C, trans-N,N coordination of the cyclometalating ligands is

a key structural feature that influences its electronic and emissive characteristics. A thorough

understanding of its structure, properties, and synthesis is essential for the rational design of

new, even more efficient, phosphorescent emitters for next-generation displays and lighting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ossila.com [ossila.com]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene)
Groups - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Crystal structure and molecular geometry of
Ir(ppy)2(acac)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14760823/docs#crystal-structure-and-molecular-
geometry-of-ir-ppy-2-acac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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